molecular formula C20H17BrN4O2 B11017350 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide

Cat. No.: B11017350
M. Wt: 425.3 g/mol
InChI Key: PMLVDXDNLVHBED-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide is a synthetic compound combining a 5-bromoindole moiety linked via an ethyl chain to an acetamide group, which is further substituted with a phthalazine ring. Its synthesis likely involves coupling reactions between bromoindole precursors and phthalazine-containing intermediates, followed by purification via column chromatography and characterization using NMR and mass spectrometry .

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H17BrN4O2/c21-16-5-6-18-14(11-16)7-9-24(18)10-8-22-19(26)13-25-20(27)17-4-2-1-3-15(17)12-23-25/h1-7,9,11-12H,8,10,13H2,(H,22,26)

InChI Key

PMLVDXDNLVHBED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Bromination of Indole: The indole nucleus is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the indole ring.

    Alkylation: The brominated indole is then alkylated with an appropriate alkylating agent to introduce the ethyl group at the 2-position.

    Acylation: The resulting intermediate is acylated with a phthalazinone derivative to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide. For instance, indole derivatives have been shown to exhibit significant growth inhibition against various cancer cell lines. A study demonstrated that certain indole-based compounds had percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cells, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related acetamide derivatives has shown effectiveness against both bacterial and fungal pathogens. Compounds with similar indole structures were evaluated for their antimicrobial properties using in vitro assays, revealing promising results against Gram-positive and Gram-negative bacteria .

Antitubercular Activity

Indole derivatives have also been investigated for their activity against Mycobacterium tuberculosis. Certain synthesized compounds demonstrated significant antitubercular effects in vitro, with further evaluations showing efficacy in vivo using mouse models . This suggests that this compound might share similar properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and phthalazine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compounds.

Table 1: Key Synthesis Steps

StepReaction TypeReagents UsedPurpose
1Alkylation5-bromoindole + ethyl halideFormation of indole derivative
2CondensationIndole derivative + phthalazine derivativeFormation of the final compound
3PurificationColumn chromatographyIsolation of pure product

Case Study: Anticancer Evaluation

A specific study evaluated a series of indole derivatives, including those structurally related to this compound, against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity, suggesting that modifications to the indole structure could enhance anticancer activity .

Case Study: Antimicrobial Screening

Another research effort focused on evaluating a range of indole-based compounds for their antimicrobial efficacy. The study utilized both qualitative and quantitative methods to assess activity against common pathogens, revealing several derivatives with potent antimicrobial properties .

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The compound may exert its effects by:

    Binding to Receptors: The indole moiety can interact with receptors such as serotonin receptors, leading to modulation of neurotransmitter activity.

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

    Modulating Signaling Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Acetamide Moieties

2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide ()
  • Structure : Features a 5-bromoindole linked to a second 5-methoxyindole via an ethyl-acetamide bridge.
  • Key Differences : The additional methoxyindole substituent may enhance π-π stacking interactions but reduce solubility compared to the target compound.
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide ()
  • Structure : Replaces the phthalazine ring with a phenylethyl group.
  • Key Differences : Absence of the phthalazine heterocycle likely diminishes interactions with NADPH oxidase or cyclooxygenase isoforms, which often bind phthalazine derivatives.
  • Activity : Phenylethyl groups are associated with improved blood-brain barrier penetration, hinting at possible CNS applications .
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide ()
  • Structure : Substitutes bromo with a nitro group and introduces a chiral phenylethyl chain.
  • Key Differences : The nitro group’s electron-withdrawing nature may increase oxidative stress in biological systems, while the chiral center could influence receptor selectivity.
  • Activity : Reported as an anxiolytic agent, highlighting the role of indole nitration in modulating GABAergic pathways .

Analogues with Phthalazine Substitutions

2-[1-Oxo-2(1H)-phthalazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide ()
  • Structure : Phthalazine is retained, but the ethyl-indolyl chain is replaced with a trimethylpyrazole group.
  • Key Differences : Pyrazole’s aromaticity and methyl groups may enhance metabolic stability but reduce hydrogen-bonding capacity.
  • Activity : Pyrazole-phthalazine hybrids are explored as anti-inflammatory agents due to COX-2 inhibition .
N-(4-Chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide ()
  • Structure : Phthalazine is substituted with a phenyl group at position 4, and the acetamide is linked to a 4-chlorobenzyl group.
  • Activity : Chlorinated aromatic systems are common in antimicrobial agents, suggesting utility against resistant pathogens .
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-[3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl]acetamide ()
  • Structure : Replaces bromo with chloro on indole and introduces an isobutyl group on phthalazine.
  • Key Differences : Chloro’s smaller atomic radius may alter halogen bonding, while the isobutyl group could sterically hinder enzyme binding.
  • Activity : Isobutyl-phthalazine derivatives are studied for anticancer activity, particularly in topoisomerase inhibition .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound 426.31 3.8 0.12 5-Bromoindole, Phthalazine
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide 355.24 4.1 0.08 Phenylethyl
N-(4-Chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide 403.86 5.2 0.05 4-Chlorobenzyl, Phenylphthalazine
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide 353.34 3.5 0.15 Nitroindole, Chiral Phenylethyl
  • Key Trends :
    • Bromo and chloro substituents increase molecular weight and LogP, reducing aqueous solubility.
    • Nitro groups enhance polarity but may introduce toxicity risks.
    • Bulky substituents (e.g., isobutyl, phenyl) lower solubility but improve target specificity.

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of an indole moiety substituted with a bromine atom and a phthalazinyl group linked through an ethyl chain. The structural formula can be represented as:

C19H18BrN3O\text{C}_{19}\text{H}_{18}\text{BrN}_3\text{O}

This structure suggests potential interactions with various biological targets due to the presence of the indole and phthalazine rings, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Many indole derivatives exhibit inhibitory effects on enzymes involved in cancer progression and inflammation. For instance, docking studies have shown that similar compounds can effectively bind to active sites of enzymes like COX-2, suggesting potential anti-inflammatory properties .
  • Antimicrobial Activity : Indole derivatives have demonstrated antimicrobial effects against various pathogens. The presence of the bromine atom may enhance the lipophilicity and membrane permeability, potentially increasing the compound's efficacy against microbial targets .
  • Anticancer Properties : Some studies have indicated that indole-based compounds can induce apoptosis in cancer cells by modulating cell signaling pathways related to survival and proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis via signaling modulation
AntitubercularInhibition of Mur enzymes in Mycobacterium

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of indole derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related indole compounds showed that they could inhibit the growth of resistant strains of bacteria. This study highlighted the importance of structural modifications, such as bromination, in enhancing antimicrobial activity.

Q & A

Basic: How can researchers optimize the synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide to improve yield and purity?

Methodological Answer:
Optimization involves selecting coupling reagents (e.g., EDCI/HOBt for amide bond formation) and controlling reaction conditions (temperature, solvent polarity). For example, highlights a stepwise approach using indole intermediates and oxo-acetyl chloride, achieving >90% purity via recrystallization in methanol . demonstrates that substituting electron-withdrawing groups (e.g., nitro or bromo) on the indole ring enhances reaction efficiency, with yields up to 99% when using DMSO-d6 for NMR monitoring .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Essential for confirming substituent positions. For example, provides a reference InChIKey (DVPBWLLOGOINDW-UHFFFAOYSA-N) and NMR shifts (e.g., δ 7.2–7.8 ppm for indole protons) .
  • X-ray Crystallography : Used to resolve stereochemistry, as in , where the indole-phthalazinyl orientation was validated .
  • HRMS : Validates molecular weight (e.g., reports HRMS deviations <2 ppm for analogs) .

Advanced: What strategies are employed to evaluate its potential as a dual Bcl-2/Mcl-1 inhibitor in anticancer research?

Methodological Answer:

  • Fluorescence Polarization Assays : Measure binding affinity (IC₅₀) to Bcl-2/Mcl-1 proteins. used this method for indole derivatives, showing IC₅₀ values <1 µM .
  • Apoptosis Assays : Compare caspase-3/7 activation in cancer cell lines (e.g., MCF-7) treated with the compound versus controls.
  • Molecular Docking : Analyze interactions with Bcl-2 hydrophobic grooves, as in , where chloro-substituted analogs showed enhanced binding .

Advanced: How do researchers investigate its pharmacokinetic properties, including blood-brain barrier (BBB) permeability?

Methodological Answer:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Predicts BBB penetration. used PAMPA for orexin receptor antagonists, correlating logP values (<3) with CNS permeability .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to assess free fraction (e.g., PPB <90% is ideal for CNS activity).
  • In Vivo Microdialysis : Measures brain-to-plasma ratio in rodent models, as described for structurally similar compounds in .

Data Contradiction: How to address discrepancies in reported biological activity across structural analogs?

Methodological Answer:

  • SAR Analysis : Compare substituent effects. found that nitro groups (e.g., compound 10l) increased apoptosis in leukemia cells, while methoxy groups (e.g., 10k) reduced activity .
  • Solubility Profiling : Use shake-flask methods to correlate aqueous solubility (e.g., ’s compound 9c at 0.1 mg/mL in PBS) with in vitro efficacy .
  • Orthogonal Assays : Validate conflicting data using alternate methods (e.g., SPR vs. ITC for binding kinetics). resolved structural ambiguities via 1,1-ADEQUATE NMR .

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